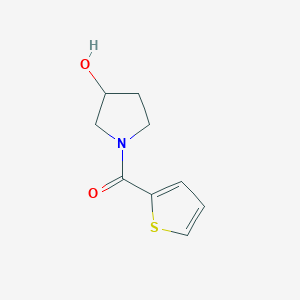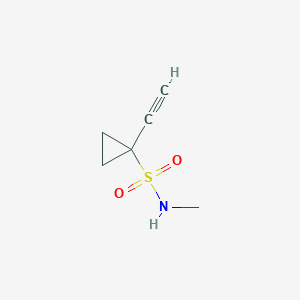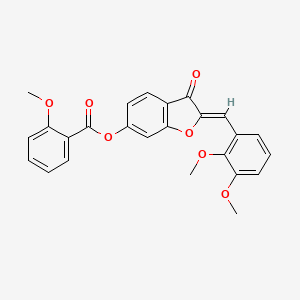![molecular formula C19H23N3O3S B2581848 3-(cyclohexylmethyl)-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 1008866-58-7](/img/structure/B2581848.png)
3-(cyclohexylmethyl)-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazoline derivatives are a class of nitrogen-containing heterocyclic compounds . They have drawn significant attention due to their wide range of biological activities .
Synthesis Analysis
Quinazoline derivatives can be synthesized through various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis
Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . Quinazolinones, oxidized quinazolines, are promising compounds with a wide range of biological activities .Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions. For example, the Aza-Diels-Alder reaction, which involves the coupling of imine and electron-rich alkene, has become a powerful tool for the synthesis of quinazoline derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can vary widely depending on their specific structures and functional groups. For example, they can differ in terms of color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points .科学的研究の応用
Synthesis and Biological Activity
Compounds with structures similar to "3-(cyclohexylmethyl)-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one" have been synthesized and evaluated for their biological activities. For instance, Markosyan et al. (2015) reported the synthesis and biological activity evaluation of new derivatives with antitumor and anti-monoamine oxidase activities, showcasing the compound's potential in medicinal chemistry research Markosyan et al., 2015.
Antimicrobial and Antioxidant Potential
Another study explored the antimicrobial and antioxidant potential of newly synthesized quinazoline-4(3H)-ones. Kumar et al. (2011) synthesized a series of these compounds and screened them for in vitro antibacterial activities against a panel of Gram-positive and Gram-negative bacteria, revealing potent inhibitory action. The compounds also exhibited significant antioxidant potential, as measured by the DPPH assay method Kumar et al., 2011.
Analgesic and Anti-inflammatory Activities
Research has also delved into the analgesic and anti-inflammatory properties of quinazolinone derivatives. Sheorey et al. (2013) synthesized a series of novel 3-ethyl-2-substituted amino-quinazolin-4(3H)-ones and evaluated them for their analgesic and anti-inflammatory activities, highlighting the therapeutic potential of these compounds Sheorey et al., 2013.
Anticancer Activity
Lastly, the synthesis and evaluation of quinazolinone derivatives for their anticancer activity are of significant interest. Salem et al. (2020) utilized the reactivity of a related compound to synthesize new heterocyclic systems with evaluated anticancer activity against HePG-2 and MCF-7 cell lines, showing promising results for further drug development Salem et al., 2020.
作用機序
The mechanism of action of quinazoline derivatives can vary widely depending on their specific structures and functional groups. They have been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, and more .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(cyclohexylmethyl)-8,9-dimethoxy-5-sulfanylidene-1,3-dihydroimidazo[1,2-c]quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-24-15-9-12-13(10-16(15)25-2)20-19(26)22-14(18(23)21-17(12)22)8-11-6-4-3-5-7-11/h9-11,14H,3-8H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWCQBSTNFQXQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3NC(=O)C(N3C(=S)N=C2C=C1OC)CC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclopentylacetamide](/img/structure/B2581767.png)
![1-(2-Ethoxyethyl)-7-ethyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2581768.png)
![3-(4-Methoxy-benzyloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile](/img/structure/B2581770.png)
![2,4,5-trifluoro-3-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2581771.png)
![5-methyl-1-(4-methylphenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2581774.png)
![3-{2-[(2E)-3-butyl-1,1-dimethyl-1H,2H,3H-benzo[e]indol-2-ylidene]ethylidene}-6-{2-[(2Z)-3-butyl-1,1-dimethyl-1H,2H,3H-benzo[e]indol-2-ylidene]ethylidene}cyclohexane-1,2,4,5-tetrone](/img/structure/B2581775.png)

![1-[2-(1H-Benzimidazol-2-yl)pyrrolidin-1-yl]-2-chloroethanone;hydrochloride](/img/structure/B2581780.png)
![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2581781.png)
![3-(2-fluorobenzenesulfonamido)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2581782.png)
![1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2581783.png)

